Cervinomycin A2
Overview
Description
Cervinomycin A2 is an antibiotic compound isolated from the genus Streptomyces, specifically from the species Streptomyces cervinus . It is known for its potent activity against anaerobic bacteria, including Clostridium perfringens, Peptostreptococcus, and Bacteroides fragilis . This compound belongs to the class of polycyclic xanthones, which are secondary metabolites with significant bioactivity .
Mechanism of Action
Target of Action
Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of this compound.
Mode of Action
It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that this compound interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .
Biochemical Pathways
It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that this compound may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.
Result of Action
The result of this compound’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of this compound in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.
Biochemical Analysis
Biochemical Properties
Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of this compound with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of this compound is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of this compound as a therapeutic agent.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of this compound’s antimicrobial activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of this compound to its target sites, where it can exert its antimicrobial effects. This compound has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of cervinomycin A2 has been achieved using various synthetic routes. One notable method involves the methylation of this compound with methyl iodide in the presence of silver oxide, resulting in the formation of O-methylthis compound and C,O-dimethylthis compound . The reaction conditions typically involve the use of chloroform and methanol as solvents .
Industrial Production Methods: this compound is produced industrially through the fermentation of Streptomyces cervinus. The culture broth of the actinomycete strain AM-5344T is used for this purpose . The fermentation process involves growing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic from the culture broth .
Chemical Reactions Analysis
Types of Reactions: Cervinomycin A2 undergoes various chemical reactions, including methylation and acetylation. Methylation with methyl iodide in the presence of silver oxide results in the formation of O-methylthis compound and C,O-dimethylthis compound . Acetylation with acetic anhydride in pyridine yields triacetylthis compound .
Common Reagents and Conditions:
Methylation: Methyl iodide, silver oxide, chloroform, methanol.
Acetylation: Acetic anhydride, pyridine.
Major Products Formed:
Methylation: O-methylthis compound, C,O-dimethylthis compound.
Acetylation: Triacetylthis compound.
Scientific Research Applications
Cervinomycin A2 has a wide range of scientific research applications due to its potent antibacterial and cytotoxic properties. It is used in:
Chemistry: As a model compound for studying the synthesis and reactivity of polycyclic xanthones.
Biology: For investigating the mechanisms of action of antibiotics against anaerobic bacteria.
Medicine: As a potential therapeutic agent for treating infections caused by anaerobic bacteria.
Industry: In the development of new antibiotics and antimicrobial agents.
Comparison with Similar Compounds
Cervinomycin A2 is unique among polycyclic xanthones due to its specific structure and potent activity against anaerobic bacteria . Similar compounds include:
Cervinomycin A1: Another antibiotic isolated from Streptomyces cervinus with a similar structure but different bioactivity.
Cervinomycins C1-4: These compounds, also isolated from Streptomyces species, exhibit cytotoxic and antibacterial activity but differ in their structural framework compared to this compound.
Albofungin and Lysolipins: Other polycyclic xanthones with significant bioactivity but distinct structural features.
This compound stands out due to its unique xanthone skeleton and its potent inhibitory effects on anaerobic bacteria, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJRBJIJTSDUCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H21NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921089 | |
Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82658-22-8, 113518-96-0 | |
Record name | Cervinomycin A2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00921089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is cervinomycin A2 and where is it found?
A1: this compound is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []
Q2: What is the structure of this compound and how has it been characterized?
A2: this compound is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]
Q3: How does the structure of this compound relate to its biological activity?
A4: While the provided research doesn't extensively explore structure-activity relationships for this compound specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.
Q4: Are there any computer-assisted tools that can be used to study this compound?
A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze this compound. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.
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